molecular formula C14H18N4O2S2 B2618924 N-[2-(Dimethylamino)-1,3-benzoxazol-5-yl]-1,2,5-dithiazepane-5-carboxamide CAS No. 2249049-77-0

N-[2-(Dimethylamino)-1,3-benzoxazol-5-yl]-1,2,5-dithiazepane-5-carboxamide

Cat. No.: B2618924
CAS No.: 2249049-77-0
M. Wt: 338.44
InChI Key: HHYLVWNHRSECBB-UHFFFAOYSA-N
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Description

N-[2-(Dimethylamino)-1,3-benzoxazol-5-yl]-1,2,5-dithiazepane-5-carboxamide is a complex organic compound that features a unique combination of functional groups, including a benzoxazole ring, a dithiazepane ring, and a carboxamide group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[2-(Dimethylamino)-1,3-benzoxazol-5-yl]-1,2,5-dithiazepane-5-carboxamide typically involves multiple steps:

    Formation of the Benzoxazole Ring: The benzoxazole ring can be synthesized through the condensation of 2-aminophenol with a suitable carboxylic acid derivative, such as an acid chloride or ester, under acidic conditions.

    Introduction of the Dimethylamino Group: The dimethylamino group is introduced via nucleophilic substitution, where a dimethylamine reacts with a suitable leaving group on the benzoxazole ring.

    Construction of the Dithiazepane Ring: The dithiazepane ring is formed through a cyclization reaction involving a dithiol and a suitable electrophile, such as a halogenated compound.

    Formation of the Carboxamide Group:

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles to reduce waste and energy consumption.

Chemical Reactions Analysis

Types of Reactions

N-[2-(Dimethylamino)-1,3-benzoxazol-5-yl]-1,2,5-dithiazepane-5-carboxamide can undergo various chemical reactions, including:

    Oxidation: The dithiazepane ring can be oxidized to form sulfoxides or sulfones using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: The compound can be reduced using reducing agents like lithium aluminum hydride or sodium borohydride to modify the functional groups.

    Substitution: The dimethylamino group can participate in nucleophilic substitution reactions, where it can be replaced by other nucleophiles under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid, under mild to moderate temperatures.

    Reduction: Lithium aluminum hydride, sodium borohydride, typically in anhydrous solvents.

    Substitution: Various nucleophiles such as halides, thiols, or amines, often in polar aprotic solvents.

Major Products

    Oxidation: Sulfoxides, sulfones.

    Reduction: Reduced amines, alcohols.

    Substitution: Substituted benzoxazole derivatives.

Scientific Research Applications

Chemistry

In chemistry, N-[2-(Dimethylamino)-1,3-benzoxazol-5-yl]-1,2,5-dithiazepane-5-carboxamide is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction mechanisms and the development of novel synthetic methodologies.

Biology

In biological research, this compound can be used as a probe to study enzyme interactions and protein-ligand binding due to its ability to form stable complexes with various biomolecules.

Medicine

In medicinal chemistry, the compound is investigated for its potential therapeutic properties. Its structural features suggest it could interact with specific biological targets, making it a candidate for drug development, particularly in the areas of antimicrobial and anticancer research.

Industry

In the industrial sector, this compound can be used in the development of new materials with specific properties, such as enhanced conductivity or unique optical characteristics, due to its complex molecular structure.

Mechanism of Action

The mechanism by which N-[2-(Dimethylamino)-1,3-benzoxazol-5-yl]-1,2,5-dithiazepane-5-carboxamide exerts its effects involves its interaction with molecular targets such as enzymes or receptors. The benzoxazole ring can participate in π-π stacking interactions, while the dimethylamino group can form hydrogen bonds or ionic interactions. The dithiazepane ring provides additional binding sites, enhancing the compound’s overall binding affinity and specificity.

Comparison with Similar Compounds

Similar Compounds

  • N-[2-(Dimethylamino)ethyl]-1,3-benzoxazole
  • 1,2,5-Dithiazepane-5-carboxamide
  • N-[2-(Dimethylamino)-1,3-benzoxazol-5-yl]acetamide

Uniqueness

N-[2-(Dimethylamino)-1,3-benzoxazol-5-yl]-1,2,5-dithiazepane-5-carboxamide is unique due to the combination of its functional groups, which confer distinct chemical and biological properties. The presence of both a benzoxazole and a dithiazepane ring in a single molecule is rare, providing a unique scaffold for the development of new compounds with potentially enhanced biological activity and specificity.

Properties

IUPAC Name

N-[2-(dimethylamino)-1,3-benzoxazol-5-yl]-1,2,5-dithiazepane-5-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H18N4O2S2/c1-17(2)14-16-11-9-10(3-4-12(11)20-14)15-13(19)18-5-7-21-22-8-6-18/h3-4,9H,5-8H2,1-2H3,(H,15,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HHYLVWNHRSECBB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)C1=NC2=C(O1)C=CC(=C2)NC(=O)N3CCSSCC3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H18N4O2S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

338.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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